molecular formula C17H16ClN3O4 B8251754 6-Chloro-2-(4-(morpholine-4-carbonyl)phenylamino)nicotinic acid

6-Chloro-2-(4-(morpholine-4-carbonyl)phenylamino)nicotinic acid

Cat. No. B8251754
M. Wt: 361.8 g/mol
InChI Key: DGCIAAOAKXKWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586751B2

Procedure details

To a suspension of (4-aminophenyl)(morpholino)methanone (9.02 g, 43.8 mmol) in THF (20 mL) was added lithium bis(trimethylsilyl)amide (66.7 mL, 66.7 mmol, 1M solution in THF) dropwise over 15 min. at −78° C. under nitrogen. The reaction mixture was stirred for one hour at −78° C. To the resulting brown solution was added a solution of 2,6-dichloronicotinic acid (4 g, 20.83 mmol) in THF (12 ml) dropwise at −78° C. The reaction mixture was removed from the dry ice bath and stirred overnight at rt. The resulting dark solids were washed with a small amount of THF to remove (4-aminophenyl)(morpholino)methanone on the surface, followed by the addition of water and 18 ml of 6N HCl (pH of 2). The solids were filtered and the resulting pink filter cake was washed with water (˜1 i) until the filter cake was white powder and the filtrate was colorless. The filter cake was transferred to a flask with MeOH and CH2Cl2, and dried on a rotary evaporator with MeOH to give 6.60 g of 6-chloro-2-(4-(morpholine-4-carbonyl)phenylamino)nicotinic acid as a white solid.
Quantity
9.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
66.7 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl[C:27]1[N:35]=[C:34]([Cl:36])[CH:33]=[CH:32][C:28]=1[C:29]([OH:31])=[O:30]>C1COCC1>[Cl:36][C:34]1[CH:33]=[CH:32][C:28]([C:29]([OH:31])=[O:30])=[C:27]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:8]([N:10]3[CH2:11][CH2:12][O:13][CH2:14][CH2:15]3)=[O:9])=[CH:6][CH:7]=2)[N:35]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.02 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(=O)N1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
66.7 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one hour at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the dry ice bath
STIRRING
Type
STIRRING
Details
stirred overnight at rt
Duration
8 (± 8) h
WASH
Type
WASH
Details
The resulting dark solids were washed with a small amount of THF
CUSTOM
Type
CUSTOM
Details
to remove (4-aminophenyl)(morpholino)methanone on the surface
ADDITION
Type
ADDITION
Details
followed by the addition of water and 18 ml of 6N HCl (pH of 2)
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
the resulting pink filter cake was washed with water (˜1 i) until the filter cake
CUSTOM
Type
CUSTOM
Details
The filter cake was transferred to a flask with MeOH and CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on a rotary evaporator with MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=O)O)C=C1)NC1=CC=C(C=C1)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.